8-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide
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Overview
Description
8-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, a methoxy group, a phenyl group, and a pyrrolidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps:
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Formation of the Thienoquinoline Core: : The initial step involves the construction of the thienoquinoline core. This can be achieved through a cyclization reaction of appropriate precursors, such as 2-aminothiophenol and 2-chloroquinoline, under acidic conditions.
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Introduction of the Methoxy Group: : The methoxy group can be introduced via a methylation reaction using methyl iodide and a base like potassium carbonate.
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Attachment of the Phenyl Group: : The phenyl group is typically introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with the thienoquinoline core in the presence of a palladium catalyst.
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Formation of the Pyrrolidinone Moiety: : The pyrrolidinone moiety is synthesized separately and then attached to the thienoquinoline core through an amide bond formation reaction. This step involves the reaction of the carboxylic acid group on the thienoquinoline core with the amine group of the pyrrolidinone derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
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Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to a hydroxyl group.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
8-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide has several scientific research applications:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
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Biology: : The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a candidate for biological assays and drug development studies.
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Medicine: : Its unique structure allows for the exploration of its pharmacological properties, including its potential as a therapeutic agent for various diseases.
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Industry: : The compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 8-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
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Molecular Targets: : Potential targets include enzymes, receptors, and proteins involved in cellular signaling pathways.
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Pathways Involved: : The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide: Lacks the pyrrolidinone moiety but shares the thienoquinoline core.
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide: Lacks the methoxy group but includes the pyrrolidinone moiety.
Uniqueness
8-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide is unique due to the combination of its methoxy group, phenyl group, and pyrrolidinone moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H25N3O3S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
8-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
InChI |
InChI=1S/C26H25N3O3S/c1-32-18-10-11-21-19(15-18)24-20(16-28-21)23(17-7-3-2-4-8-17)25(33-24)26(31)27-12-6-14-29-13-5-9-22(29)30/h2-4,7-8,10-11,15-16H,5-6,9,12-14H2,1H3,(H,27,31) |
InChI Key |
LUFJHCDAZGMTIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCCCN4CCCC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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